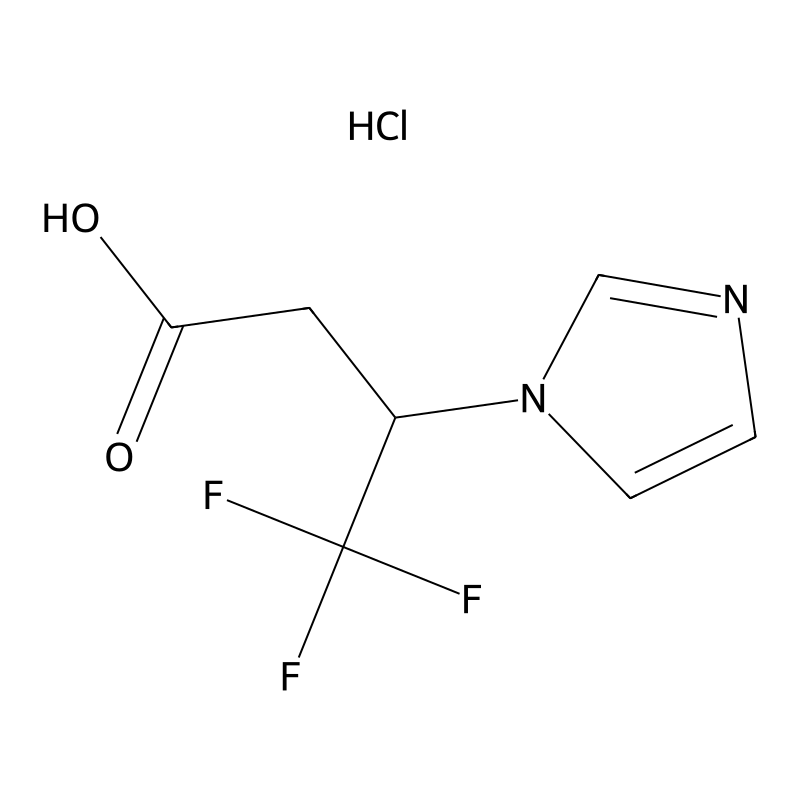

4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Field: Material Science, specifically in the area of Organic Light Emitting Diodes (OLEDs) .

- Application: A similar compound, “3- (4-Methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline”, is used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters .

- Method: The imidazole and the aryl group are coordinated to the iridium metal centre .

- Outcome: This results in a blue phosphorescent emitter in OLEDs .

- Field: Pharmaceutical Industry .

- Application: “3- (4-Methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline” is used as a pharmaceutical intermediate component in the preparation of Nilotinib .

- Method: The specific synthesis process is not provided .

- Outcome: Nilotinib is a drug used for the treatment of a variety of leukaemias, including chronic myeloid leukaemia (CML) .

Synthesis of Iridium Triplet Emitters

Preparation of Nilotinib

As always, handling chemical compounds should always be done by trained professionals following appropriate safety protocols. Always refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is a fluorinated organic compound characterized by the molecular formula and a molecular weight of approximately 244.60 g/mol. This compound features a trifluoromethyl group and an imidazole ring, which significantly influence its chemical behavior and biological interactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, while the imidazole moiety provides potential for diverse interactions with biological targets.

- Hydrogen bonding: Imidazole and carboxylic acid groups can participate in hydrogen bonding with other molecules, which could be relevant for binding to biological targets or influencing material properties.

- Acidity: The carboxylic acid group contributes to the acidity of TFIB-HCl, potentially allowing it to interact with basic biomolecules or influence material properties in specific pH environments.

The chemical reactivity of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride is largely attributed to its functional groups. The trifluoromethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid functionality allows for esterification and amidation reactions. The imidazole ring can engage in protonation-deprotonation equilibria, facilitating interactions with various biological macromolecules.

Research indicates that 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride may exhibit significant biological activity. Its mechanism of action is believed to involve binding to specific enzymes or receptors, potentially modulating their activity. The trifluoromethyl group increases binding affinity due to enhanced hydrophobic interactions, while the imidazole ring can form hydrogen bonds and π-π stacking interactions with protein targets. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator in various biochemical studies.

The synthesis of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride typically involves several key steps:

- Formation of the Imidazole Ring: The imidazole moiety can be synthesized through condensation reactions involving glyoxal, formaldehyde, and ammonia or primary amines.

- Introduction of the Trifluoromethyl Group: This is accomplished via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

- Construction of the Butanoic Acid Backbone: Various organic reactions like aldol condensation or Michael addition are employed to form the butanoic acid structure.

- Hydrochloride Salt Formation: The final step involves converting the free acid into its hydrochloride salt by treatment with hydrochloric acid.

4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride has several applications across different fields:

- Chemistry: Serves as a building block in synthesizing more complex fluorinated compounds.

- Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

- Medicine: Explored for therapeutic properties, particularly as an enzyme inhibitor or receptor modulator.

- Industry: Utilized in developing specialty chemicals and materials requiring fluorinated components for enhanced stability and performance.

Studies on the interactions of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride with biological targets reveal that the compound can effectively modulate enzyme activity through competitive inhibition mechanisms. The unique structural features allow it to fit into active sites of enzymes or receptors, influencing their functions and providing insights into potential therapeutic uses.

Several compounds are structurally similar to 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,4,4-Trifluoro-3-(1-methyl-1H-imidazol-2-yl)butanoic acid hydrochloride | Methyl group on imidazole ring | Alters chemical properties and biological activity |

| 4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid | Hydroxyl group present | Affects reactivity and solubility |

| 4-(1H-imidazol-1-yl)butanoic acid hydrochloride | Lacks trifluoromethyl group | Different binding characteristics and stability |

Uniqueness

The uniqueness of 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride lies in its specific combination of trifluoromethyl and imidazole groups. This unique structural arrangement imparts distinct chemical properties that enhance its stability and interaction potential with biological systems compared to similar compounds. Its ability to undergo various